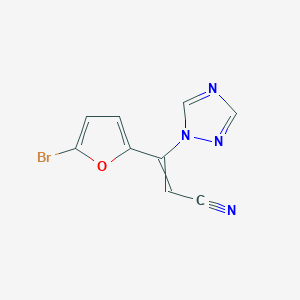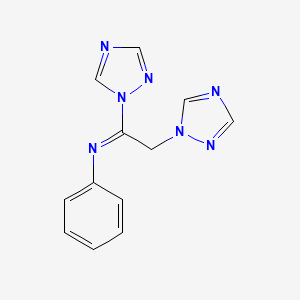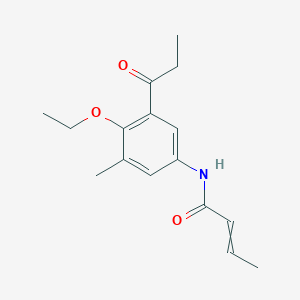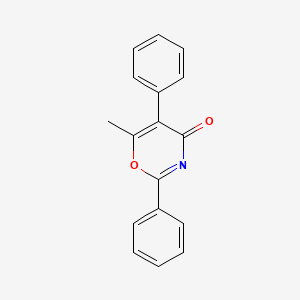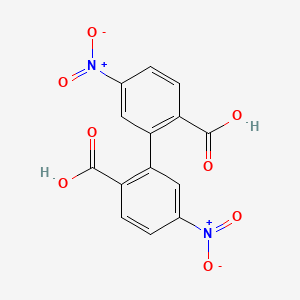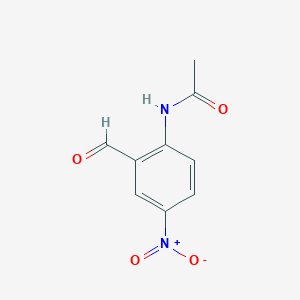
N-(2-Formyl-4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Formyl-4-nitrophenyl)acetamide: is an organic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . It is characterized by the presence of a formyl group (-CHO) and a nitro group (-NO2) attached to a phenyl ring, along with an acetamide group (-NHCOCH3). This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Formyl-4-nitrophenyl)acetamide typically involves the reaction of 2-nitroaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then subjected to formylation using formic acid or a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .
Industrial Production Methods: The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-(2-Formyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: N-(2-Carboxy-4-nitrophenyl)acetamide
Reduction: N-(2-Formyl-4-aminophenyl)acetamide
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
N-(2-Formyl-4-nitrophenyl)acetamide is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research involving potential therapeutic agents and drug development often employs this compound as a starting material or intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-Formyl-4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and nitro groups play crucial roles in these interactions, often participating in hydrogen bonding, electrostatic interactions, and covalent modifications. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the formyl group, leading to different reactivity and applications.
N-(2-Formylphenyl)acetamide:
N-(2-Nitrophenyl)acetamide: Lacks the formyl group, resulting in different chemical properties and applications.
Uniqueness: N-(2-Formyl-4-nitrophenyl)acetamide is unique due to the presence of both formyl and nitro groups on the phenyl ring, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
CAS No. |
91538-60-2 |
|---|---|
Molecular Formula |
C9H8N2O4 |
Molecular Weight |
208.17 g/mol |
IUPAC Name |
N-(2-formyl-4-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H8N2O4/c1-6(13)10-9-3-2-8(11(14)15)4-7(9)5-12/h2-5H,1H3,(H,10,13) |
InChI Key |
SOELKVRFENIYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


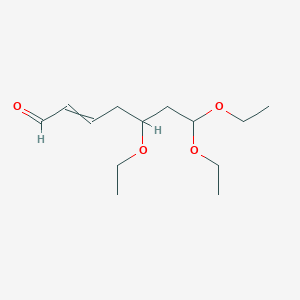
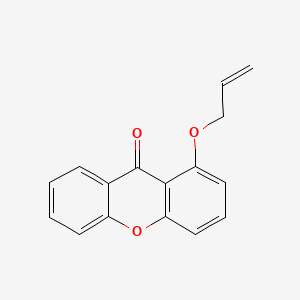
![3-[Hydroxy(phenyl)methylidene]-1-methylpyrrolo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B14366536.png)
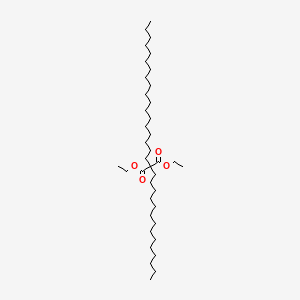
![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)

![1,2,3-Trimethyl-1H-benzo[g]indole](/img/structure/B14366560.png)
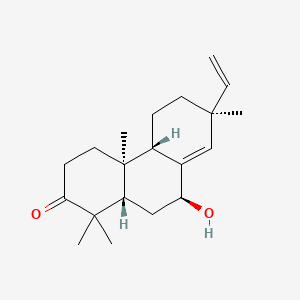
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
